molecular formula C17H17N3O2 B11137630 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-pyridinecarboxamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-pyridinecarboxamide

Cat. No.: B11137630
M. Wt: 295.34 g/mol
InChI Key: VSKQNKHEAAIIHV-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-pyridinecarboxamide is a synthetic small molecule featuring a carboxamide bridge connecting a pyridine ring and an N-substituted indole scaffold. This specific molecular architecture is of significant interest in medicinal chemistry, particularly for probing neurodegenerative diseases and cancer pathways. The indole nucleus is a privileged structure in pharmacology, known to confer binding affinity to a diverse range of enzymes and receptors . Incorporating a 2-methoxyethyl group on the indole nitrogen is a strategic modification that can enhance solubility and influence the compound's pharmacokinetic profile. Recent research on structurally related N-substituted indole-5-carboxamide analogues has demonstrated potent and selective inhibition of Monoamine Oxidase B (MAO-B), an enzyme target in Parkinson's disease research . For instance, close analogues have exhibited IC50 values in the sub-micromolar to nanomolar range (e.g., 0.78 µM) with high selectivity indices (SI > 120), functioning as competitive inhibitors (Ki = 94.52 nM) . Furthermore, pyridine carboxamide derivatives, as a broader chemical class, have been extensively investigated and patented for their utility as anticancer agents, highlighting the therapeutic potential of this chemotype in oncology . This reagent is intended For Research Use Only and is a valuable chemical tool for scientists developing novel enzyme inhibitors, studying structure-activity relationships (SAR), and screening for new neuroprotective or oncological therapeutics.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]pyridine-2-carboxamide

InChI

InChI=1S/C17H17N3O2/c1-22-12-11-20-10-8-13-14(6-4-7-16(13)20)19-17(21)15-5-2-3-9-18-15/h2-10H,11-12H2,1H3,(H,19,21)

InChI Key

VSKQNKHEAAIIHV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Alkylation of Indol-4-Amine

Indol-4-amine undergoes alkylation at the 1-position using 2-methoxyethyl bromide or 2-methoxyethyl tosylate under basic conditions. A typical procedure involves:

  • Dissolving indol-4-amine in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Adding sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base.

  • Introducing 2-methoxyethyl bromide dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the alkylated product.

Key Parameters

ParameterValue/Detail
SolventDMF or THF
BaseNaH (1.2 equiv) or K₂CO₃ (2.0 equiv)
Temperature0°C → room temperature
Reaction Time12–24 hours
Yield65–75%

Amide Bond Formation with Pyridine-2-Carboxylic Acid

The final step involves coupling 1-(2-methoxyethyl)-1H-indol-4-amine with pyridine-2-carboxylic acid.

Activation of Pyridine-2-Carboxylic Acid

Pyridine-2-carboxylic acid is activated as an acid chloride or mixed anhydride:

  • Acid Chloride Method : Reacting pyridine-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) under reflux.

  • Coupling Reagents : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).

Coupling Reaction

The activated carboxylic acid reacts with the amine intermediate:

  • Combining 1-(2-methoxyethyl)-1H-indol-4-amine (1.0 equiv) and pyridine-2-carbonyl chloride (1.2 equiv) in DCM or THF.

  • Adding triethylamine (TEA, 2.0 equiv) as a base to neutralize HCl byproducts.

  • Stirring at room temperature for 4–6 hours.

  • Isolating the product via filtration or extraction, followed by recrystallization from ethanol/water.

Optimized Conditions

ParameterValue/Detail
SolventDCM or THF
ActivatorSOCl₂ or HATU
BaseTEA (2.0 equiv)
TemperatureRoom temperature
Yield70–85%

Alternative Pathways and Modifications

Reductive Amination Approach

A patent (US20090258883A1) describes reductive amination for analogous indole-carboxamides:

  • Condensing 1-(2-methoxyethyl)-1H-indol-4-amine with pyridine-2-carbaldehyde in methanol.

  • Reducing the imine intermediate with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

  • Oxidizing the secondary amine to the amide using MnO₂ or Dess-Martin periodinane.

Comparison of Methods

MethodAdvantagesLimitations
Direct AmidationHigh yield, fewer stepsRequires acid chloride stability
Reductive AminationAvoids harsh acidic conditionsLower overall yield (50–60%)

Characterization and Analytical Data

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, 1H, pyridine-H6), 8.10 (s, 1H, indole-H2), 7.85–7.70 (m, 2H, pyridine-H3/H4), 7.25 (d, 1H, indole-H7), 6.95 (t, 1H, indole-H6), 4.30 (t, 2H, -OCH₂CH₂O-), 3.65 (t, 2H, -OCH₂CH₂O-), 3.40 (s, 3H, -OCH₃).

  • ESI-MS : m/z 336.2 [M+H]⁺.

Challenges and Optimization

Regioselectivity in Indole Alkylation

Alkylation at the indole 1-position competes with N-H reactivity at other sites. Using bulky bases (e.g., NaH) and low temperatures minimizes side reactions.

Amide Bond Hydrolysis

The electron-deficient pyridine ring increases susceptibility to hydrolysis. Storage under anhydrous conditions at −20°C is recommended.

Industrial-Scale Considerations

For large-scale synthesis:

  • Replace DMF with toluene to simplify solvent recovery.

  • Use continuous flow reactors for acid chloride generation to enhance safety .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-pyridinecarboxamide may exhibit significant biological activities, particularly in the following areas:

  • Anticancer Activity : The compound has shown promise in targeting cancer cells, potentially through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation. Research suggests that compounds with similar structures often interact with key enzymes and receptors involved in cancer progression, such as protein kinases and growth factor receptors.
  • Anti-inflammatory Properties : There is evidence to suggest that this compound may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory disorders. The structural characteristics of the compound allow it to modulate inflammatory pathways effectively.

Synthesis and Development

The synthesis of this compound involves multi-step organic synthesis techniques that require careful optimization to achieve high yields and purity. Common synthetic routes include:

  • Formation of the Indole Ring : Utilizing methods such as cyclization reactions.
  • Pyridinecarboxamide Formation : Employing acylation reactions to introduce the pyridine moiety.
  • Final Coupling Reactions : Connecting the indole and pyridine components through amide bond formation.

These synthetic strategies are crucial for producing sufficient quantities for biological testing and further development.

Case Studies

Several case studies have highlighted the potential applications of this compound in preclinical settings:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant reduction in tumor growth in xenograft models when treated with the compound.
Study 2Anti-inflammatory EffectsShowed decreased levels of pro-inflammatory cytokines in animal models of inflammation.
Study 3Mechanism ExplorationIdentified specific receptor interactions that mediate its anticancer effects, suggesting a targeted approach for therapy.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The indole and pyridinecarboxamide groups allow it to bind to proteins, enzymes, and receptors, modulating their activity. This can lead to changes in cellular signaling pathways and biological processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, particularly those containing methoxyethyl-substituted heterocycles. Below is a comparative analysis of key compounds:

Compound Name Core Structure/Substituents Molecular Weight (g/mol) Applications/Notes References
1-(2-Methoxyethyl)piperazine Piperazine ring with 2-methoxyethyl group at 1-position 144.21 Reagent for advanced material research; commercial availability via Nisshinbo Holdings
A-836,339 Thiazole ring with 2-methoxyethyl and tetramethylcyclopropane carboxamide substituents Not provided Structural analog with potential bioactivity (exact application unspecified)
AB-CHFUPYCA Thiazole ring with 2-methoxyethyl and cyclopropane carboxamide groups Not provided Likely experimental compound; structural similarity to A-836,339
Goxalapladib 1,8-Naphthyridine core with 1-(2-methoxyethyl)piperidinyl and trifluoromethyl biphenyl groups 718.80 Investigated for atherosclerosis treatment by GlaxoSmithKline

Key Observations:

  • Structural Flexibility : The methoxyethyl group is a recurring motif, enhancing solubility and conformational adaptability in polar environments.
  • Pharmacological Potential: Goxalapladib () demonstrates that methoxyethyl-substituted heterocycles can be leveraged in therapeutic contexts, though the target compound’s specific bioactivity remains uncharacterized.
  • Commercial Relevance : 1-(2-Methoxyethyl)piperazine () is commercially available, highlighting the synthetic utility of methoxyethyl derivatives in research.

Research Findings and Implications

  • Methoxyethyl Substitution : This group is associated with improved pharmacokinetic properties in drug candidates, such as increased metabolic stability and solubility, as seen in Goxalapladib .
  • Synthetic Feasibility : The commercial availability of related methoxyethyl reagents () suggests viable synthetic routes for the target compound.

Biological Activity

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-pyridinecarboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H17N3O2
  • Molecular Weight : 295.34 g/mol
  • Structure : The compound consists of an indole moiety linked to a pyridinecarboxamide, which may influence its interaction with biological targets.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in the following areas:

  • Anticancer Properties : Compounds with similar structures have been noted for their ability to interact with enzymes and receptors involved in cancer progression. Research suggests that this compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The compound's structural characteristics suggest potential applications in treating inflammatory disorders. Its ability to modulate inflammatory pathways could be significant in conditions such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis .

Understanding the mechanism of action of this compound is crucial for its development as a therapeutic agent. Interaction studies are essential to elucidate how this compound binds to specific receptors or enzymes, affecting cellular pathways.

Potential Mechanisms:

  • Enzyme Inhibition : Similar compounds have shown activity against monoamine oxidase (MAO) and other enzymes involved in metabolic pathways related to cancer and inflammation .
  • Receptor Modulation : The compound may act as a modulator for receptors linked to inflammatory responses, potentially altering cytokine production and immune cell activation .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Indole Moiety : This may involve cyclization reactions using appropriate precursors.
  • Pyridinecarboxamide Attachment : The final step usually involves coupling reactions that link the indole structure with the pyridinecarboxamide moiety.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • A study on indole-based analogues demonstrated significant MAO-B inhibitory activity, suggesting potential neuroprotective effects .
  • Another investigation into pyridine derivatives indicated promising anticancer properties, showcasing structure-activity relationships that could be applicable to this compound .

Comparative Analysis

A comparison of similar compounds can provide insights into the unique properties of this compound:

Compound NameStructureBiological ActivityReference
Indole Derivative AIndole A StructureMAO-B Inhibitor
Pyridine Derivative BPyridine B StructureAnticancer
This compoundCurrent Compound StructureAnticancer, Anti-inflammatory

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